N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
説明
特性
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-13-5-6-20(16(4)8-13)25-21(18-11-28(27)12-19(18)24-25)23-22(26)17-9-14(2)7-15(3)10-17/h5-10H,11-12H2,1-4H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDFUURTOQFUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC(=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C22H23N3O2S, and it has a molecular weight of 393.51 g/mol. This compound is part of a broader class of thieno[3,4-c]pyrazoles, which have been studied for various biological activities.
Anticancer Properties
Research indicates that compounds similar to N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide exhibit notable anticancer activity. For instance, derivatives of thieno[3,4-c]pyrazoles have shown efficacy against various cancer cell lines. A study highlighted that certain pyrazole derivatives demonstrated IC50 values as low as 0.03 mM in inhibiting cancer cell proliferation .
The biological activity of this compound may be attributed to its interaction with specific cellular pathways. Thieno[3,4-c]pyrazoles are known to act on peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction can influence metabolic processes and has implications for treating conditions like type II diabetes alongside cancer therapy .
Anti-inflammatory and Antimicrobial Effects
In addition to anticancer properties, thieno[3,4-c]pyrazoles have been reported to possess anti-inflammatory and antimicrobial activities. These compounds can modulate inflammatory responses and inhibit the growth of pathogenic microorganisms. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance these biological effects .
Summary of Biological Activities
Case Studies and Research Findings
- Dihydropyrano[2,3-c]pyrazoles : A study on dihydropyrano derivatives demonstrated their potential as PPARγ partial agonists with implications for both diabetes and cancer treatment. These findings indicate that structural variations can lead to significant differences in biological activity, emphasizing the importance of SAR in drug development .
- Mechanistic Insights : Research has shown that the binding affinity of thieno[3,4-c]pyrazoles to PPARγ correlates with structural features such as the presence of specific aryl groups. The interaction between these compounds and the receptor involves stabilizing hydrophobic interactions that are crucial for their biological efficacy .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes starting with cyclization of thioketones and hydrazines to form the thieno[3,4-c]pyrazole core. Subsequent functionalization introduces substituents like 2,4-dimethylphenyl and 3,5-dimethylbenzamide groups. Key steps include:
- Cyclization under reflux using solvents like tetrahydrofuran (THF) to ensure ring formation .
- Amide coupling via carbodiimide-mediated reactions for benzamide attachment . Optimization involves controlling temperature (e.g., 0–5°C for sensitive steps) and using anhydrous solvents to minimize hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves proton environments (e.g., distinguishing pyrazole NH from aromatic protons) and confirms substituent positions .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and identifies polar byproducts .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns, critical for verifying the thienopyrazole core .
Q. What are the key structural features influencing this compound’s reactivity and stability?
- The thieno[3,4-c]pyrazole core provides rigidity and π-stacking potential, while the 5-oxido group enhances solubility and hydrogen-bonding capacity .
- 3,5-Dimethylbenzamide introduces steric bulk, affecting binding to biological targets. Stability challenges arise from the oxidatively sensitive thienopyrazole ring, requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thieno[3,4-c]pyrazole derivatives?
Contradictions often stem from assay variability (e.g., cell lines, incubation times) or impurities in test compounds. Strategies include:
- Dose-response standardization: Use multiple concentrations across independent replicates to validate activity trends .
- Metabolic stability assays: Compare results in hepatocyte models vs. cell-free systems to identify false positives from metabolite interference .
- Structural analogs: Synthesize derivatives with controlled substituents (e.g., replacing 2,4-dimethylphenyl with p-tolyl) to isolate structure-activity relationships (SAR) .
Q. What computational methods are effective for predicting this compound’s interaction with biological targets?
- Molecular docking: Use software like AutoDock Vina to model binding to kinases or GPCRs, focusing on the benzamide moiety’s interaction with hydrophobic pockets .
- Density Functional Theory (DFT): Calculate electron distribution to predict reactivity at the 5-oxido group or pyrazole NH .
- MD Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories to identify persistent binding conformations .
Q. What strategies mitigate byproduct formation during the introduction of electron-withdrawing substituents (e.g., nitro groups)?
- Stepwise functionalization: Introduce electron-withdrawing groups early in the synthesis to avoid side reactions with the reactive thienopyrazole core .
- Catalyst screening: Use Pd/Cu-mediated couplings for selective aryl substitutions, minimizing over-oxidation or ring-opening byproducts .
- In situ monitoring: Employ LC-MS to detect intermediates and adjust reaction times dynamically .
Q. How can researchers validate the proposed mechanism of cyclization during thienopyrazole core formation?
- Isotopic labeling: Use 15N-labeled hydrazines to track nitrogen incorporation into the pyrazole ring via NMR .
- Kinetic studies: Monitor reaction progress under varying temperatures to derive activation energy and propose a stepwise vs. concerted mechanism .
- Intermediate isolation: Trap thioketone-hydrazine adducts using low-temperature quenching for structural confirmation via X-ray crystallography .
Q. What analytical approaches identify and quantify degradation products under physiological conditions?
- Forced degradation studies: Expose the compound to pH 1–13 buffers, UV light, or oxidative agents (H2O2), followed by HPLC-UV/HRMS to profile degradation pathways .
- Stability-indicating assays: Develop validated HPLC methods with orthogonal detection (e.g., diode array) to resolve co-eluting degradants .
- Metabolite identification: Use hepatic microsomes + NADPH to simulate Phase I metabolism, with LC-MS/MS fragmentation libraries .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
